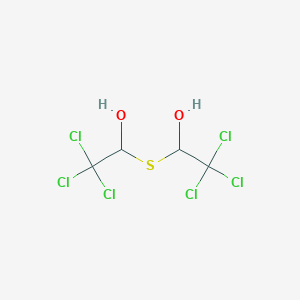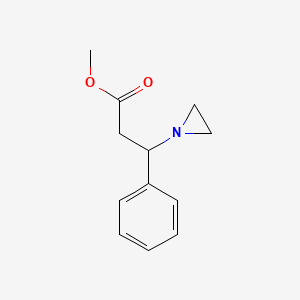
6-(2-Bromophenyl)pteridine-2,4,7-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Bromophenyl)pteridine-2,4,7-triamine is a chemical compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . This particular compound features a bromophenyl group attached to the pteridine core, which can influence its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 6-(2-Bromophenyl)pteridine-2,4,7-triamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bromophenyl derivative and pteridine precursor.
Reaction Conditions: The bromophenyl derivative is subjected to nucleophilic substitution reactions with the pteridine precursor under controlled conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
6-(2-Bromophenyl)pteridine-2,4,7-triamine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pteridine core or the bromophenyl group.
Coupling Reactions: Organometallic coupling reactions, such as Suzuki or Heck coupling, can be used to introduce additional functional groups to the molecule.
Common reagents for these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-(2-Bromophenyl)pteridine-2,4,7-triamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(2-Bromophenyl)pteridine-2,4,7-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity and specificity, while the pteridine core can participate in redox reactions or act as a structural scaffold . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-(2-Bromophenyl)pteridine-2,4,7-triamine include other pteridine derivatives with different substituents on the phenyl ring or variations in the pteridine core. Examples include:
6-Phenylpteridine-2,4,7-triamine: Lacks the bromine atom, which can affect its reactivity and binding properties.
6-(2-Chlorophenyl)pteridine-2,4,7-triamine:
The uniqueness of this compound lies in the presence of the bromophenyl group, which can influence its chemical reactivity and interactions with biological targets .
Propriétés
Numéro CAS |
13510-74-2 |
|---|---|
Formule moléculaire |
C12H10BrN7 |
Poids moléculaire |
332.16 g/mol |
Nom IUPAC |
6-(2-bromophenyl)pteridine-2,4,7-triamine |
InChI |
InChI=1S/C12H10BrN7/c13-6-4-2-1-3-5(6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20) |
Clé InChI |
ULKRSHNVHFMERD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
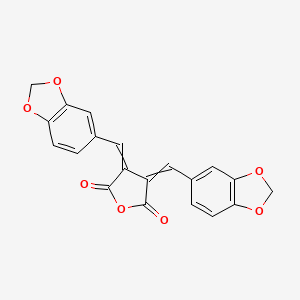
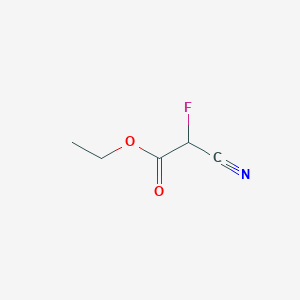
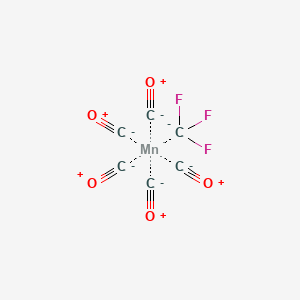
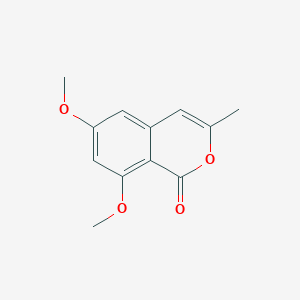
![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)

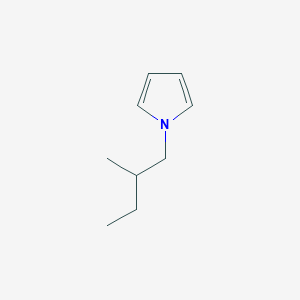
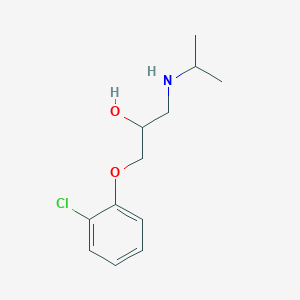
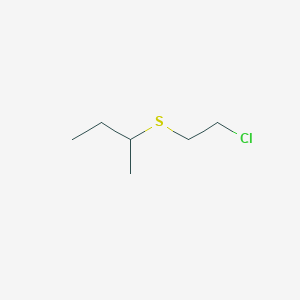
![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)
